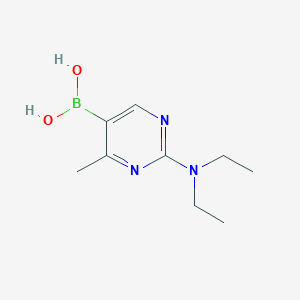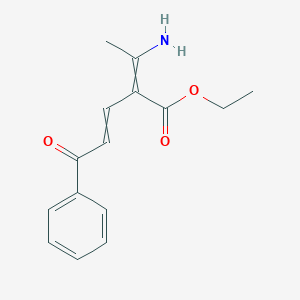
Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate is an organic compound with a complex structure that includes an amino group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. The product is then separated and purified using techniques such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The phenyl group can participate in π-π interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(1-aminoethylidene)quinoline-2,4(1H,3H)-dione: This compound has a similar diketone enamine structure and is known for its herbicidal activity.
3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione: Another similar compound with herbicidal properties.
Uniqueness
Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for hydrolysis, releasing active metabolites, while the phenyl group enhances its binding affinity to molecular targets.
Properties
CAS No. |
100956-22-7 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(18)13(11(2)16)9-10-14(17)12-7-5-4-6-8-12/h4-10H,3,16H2,1-2H3 |
InChI Key |
CFFPPNXMSWBXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)N)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


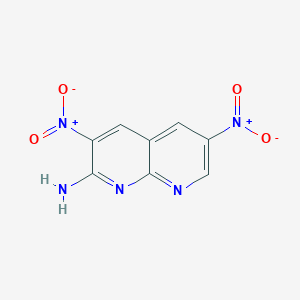
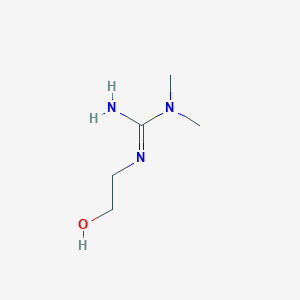


![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
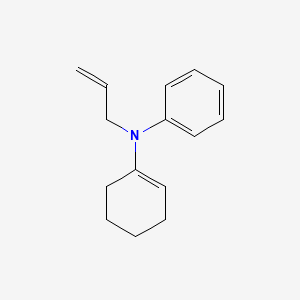
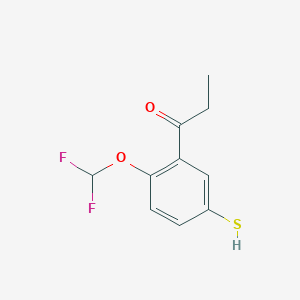
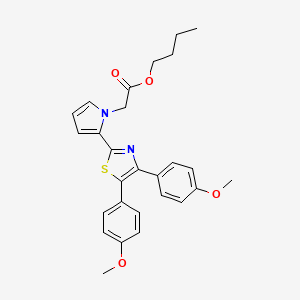
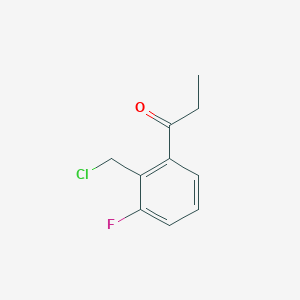


![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)

